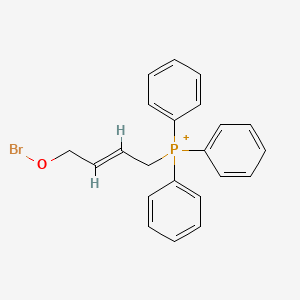
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a but-2-en-1-yl chain with a bromooxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (E)-4-bromo-2-buten-1-ol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium can undergo various types of chemical reactions, including:
Oxidation: The bromooxy group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromooxy group or modify the but-2-en-1-yl chain.
Substitution: The bromooxy group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alkanes or alcohols. Substitution reactions can lead to a variety of new phosphonium salts with different functional groups.
Aplicaciones Científicas De Investigación
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the triphenylphosphonium group into target molecules.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition or protein modification.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium involves its interaction with molecular targets such as enzymes or proteins. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can exert its effects. The bromooxy group may participate in covalent modification of target molecules, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-(4-Hydroxybut-2-en-1-yl)triphenylphosphonium: Similar structure but with a hydroxy group instead of a bromooxy group.
(E)-(4-Methoxybut-2-en-1-yl)triphenylphosphonium: Contains a methoxy group instead of a bromooxy group.
(E)-(4-Aminobut-2-en-1-yl)triphenylphosphonium: Features an amino group in place of the bromooxy group.
Uniqueness
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium is unique due to the presence of the bromooxy group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical reactions and biological applications that are not possible with its analogs.
Propiedades
Fórmula molecular |
C22H21BrOP+ |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
[(E)-4-bromooxybut-2-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C22H21BrOP/c23-24-18-10-11-19-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-17H,18-19H2/q+1/b11-10+ |
Clave InChI |
BPUBSTMDGVPEMG-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[P+](C/C=C/COBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC=CCOBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















